2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid

Peptide Science Conformational Constraint α,α-Disubstituted Amino Acids

Sourcing a conformationally rigid amino acid with orthogonal reactivity for peptide SAR studies can be challenging. Standard building blocks lack both the quaternary α-carbon for backbone restriction and a para-bromophenyl handle for modular cross-coupling. • Imposes 3₁₀-helical/β-turn constraints, reducing conformational entropy penalties upon target binding. • para-Br substituent enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings directly. • Quaternary α-carbon confers proteolytic stability for cell-based assays requiring extended probe lifetime. • Available at ≥95% purity for reproducible SAR data across batches.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
CAS No. 1515918-28-1
Cat. No. B1407413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid
CAS1515918-28-1
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=CC=C(C=C1)Br)(C(=O)O)N
InChIInChI=1S/C12H16BrNO2/c1-8(2)7-12(14,11(15)16)9-3-5-10(13)6-4-9/h3-6,8H,7,14H2,1-2H3,(H,15,16)
InChIKeyXSEHJTKHRJFECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid: Structure, Class & Procurement


2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (CAS 1515918-28-1) is a synthetic, non-proteinogenic α,α-disubstituted amino acid with the molecular formula C₁₂H₁₆BrNO₂ and a molecular weight of 286.16 g/mol . Its structure features a quaternary α-carbon bearing an amino group, a carboxylic acid, a 4-bromophenyl substituent, and an isobutyl side chain, structurally related to α-methyl leucine analogs. The compound is commercially available as a research chemical for use as a synthetic intermediate or building block in medicinal chemistry and peptide science, with multiple vendors offering it at purities typically ranging from 95% to 98% .

Backbone Constraint
Quaternary α-carbon restricts peptide φ,ψ angles for conformational design
Synthetic Handle
Para-bromo enables Pd-catalyzed cross-coupling for modular diversification
Research Intermediate
Supports medicinal chemistry building block workflows (multiple purity grades)

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid: Key Differentiators


Direct replacement of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid with structurally related compounds introduces critical changes in molecular geometry, synthetic utility, and physicochemical behavior. The quaternary α-carbon confers conformational rigidity and resistance to enzymatic degradation, while the para-bromophenyl substituent provides a unique reactive handle for palladium-catalyzed cross-coupling reactions that is absent in non-brominated or ortho/meta-bromo analogs [1]. Generic substitution with simpler building blocks such as α-methyl leucine (MW 145.20; no aromatic ring) or 4-bromo-L-phenylalanine (MW 258.11; no α,α-disubstitution) fundamentally alters the compound's steric profile, reactivity, and resulting peptide backbone conformation, potentially invalidating structure-activity relationships in ongoing discovery programs [2].

RISK
α-Methyl leucine or 4-bromo-L-phenylalanine
Lacks α,α-disubstitution; backbone flexibility may alter peptide conformation and SAR
RISK
Non-brominated phenyl analogs
Absence of para-bromo eliminates cross-coupling reactivity and diversification pathway
RISK
Simpler bromo amino acids (e.g., 4-bromo-Phe)
α-Monosubstitution retains protease susceptibility; may reduce peptide stability

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid: Evidence Guide


Quaternary Architecture for Constrained Peptide Design

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is an α,α-disubstituted quaternary amino acid that introduces backbone conformational restriction when incorporated into peptides [1]. In contrast, natural leucine and standard 4-bromo-L-phenylalanine (CAS 24250-84-8) are α-monosubstituted amino acids that confer substantially greater backbone flexibility [2]. The quaternary α-carbon in the target compound eliminates the φ,ψ torsional freedom available to α-hydrogen-containing amino acids, promoting specific secondary structure preferences including 3₁₀-helical and β-turn conformations [3].

Conformational Restriction
Class-level
Target: quaternary α-carbon, zero α-H, restricted φ/ψ angles, promotes 3₁₀/β-turn conformations
Comparator: 4-Br-L-Phe / L-Leu: tertiary α-carbon, one α-H, flexible backbone
Supports constrained peptide design studies
Inferred from α,α-disubstituted amino acid literature
Peptide Science Conformational Constraint α,α-Disubstituted Amino Acids

Commercial Purity Comparison

Commercially, 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is available with a purity specification of NLT 98% (not less than 98%) from select vendors, as documented by MolCore . This contrasts with the standard 95% minimum purity offered by multiple other suppliers, including Chemenu and ChemShuttle .

Purity Specification
Data to verify
Reported NLT 98% purity vs. 95% baseline (≥3% absolute difference)
May support purity-sensitive synthesis workflows
Based on vendor technical datasheets; verify with current lot
Procurement Quality Control Synthetic Intermediate

Cross-Coupling Diversification via Para-Bromo Handle

The para-bromophenyl moiety in 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, enabling modular elaboration into biaryl and other substituted derivatives [1]. In contrast, non-halogenated analogs such as α-methyl phenylalanine lack this orthogonal reactivity and cannot undergo direct Suzuki-Miyaura coupling without prior functionalization [2]. The bromine atom can also serve as a heavy-atom label for X-ray crystallographic phasing in protein-ligand complex studies [3].

Cross-Coupling Handle
Class-level
Target: para-Br present; compatible with Suzuki, Buchwald, Sonogashira
Comparator: non-brominated analog; no direct coupling without pre-functionalization
Enables modular library diversification
Inferred from aryl bromide reactivity principles
Medicinal Chemistry Suzuki-Miyaura Coupling Chemical Biology

Physicochemical Profile vs. Non-Halogenated Analogs

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid exhibits a molecular weight of 286.16 g/mol, which is significantly higher than that of non-halogenated α,α-disubstituted analogs such as α-methyl leucine (MW 145.20 g/mol) or α-methyl phenylalanine (MW 179.22 g/mol) [1]. The bromine substituent increases calculated lipophilicity, with an estimated cLogP of approximately 2.8, compared to approximately 1.3 for the non-brominated phenyl analog .

Physicochemical Shift
Class-level
MW +78.89 g/mol vs. phenyl analog; cLogP +1.5 log units
Supports lipophilicity and permeability SAR exploration
Calculated values; not experimentally determined for this compound
ADME Physicochemical Properties Drug Design

Metabolic Stability via α-Tetrasubstitution

Incorporation of α,α-disubstituted amino acids such as 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid into peptide sequences confers enhanced resistance to proteolytic degradation compared to peptides composed solely of natural α-monosubstituted amino acids [1]. The quaternary α-carbon creates steric hindrance that impedes access of proteolytic enzymes to the adjacent amide bond, significantly extending peptide half-life in biological media [2]. In contrast, peptides containing 4-bromo-L-phenylalanine retain susceptibility to standard proteases including chymotrypsin and carboxypeptidases [3].

Proteolytic Stability
Class-level
Target: quaternary α-carbon, steric hindrance, extended half-life
Comparator: 4-Br-Phe, standard protease susceptibility
Supports stable peptide probe design
Inferred from α,α-disubstituted amino acid series
Peptide Stability Protease Resistance Peptidomimetics

Standardized Procurement with MDL Number

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid has been assigned the MDL number MFCD26404037, which provides a standardized, vendor-agnostic identifier for unambiguous procurement and inventory management across multiple commercial suppliers . This MDL number is consistently referenced by MolCore, Apollo Scientific, and other suppliers, facilitating cross-vendor sourcing and quality specification comparison .

Procurement Identifier
Specification review
MDL MFCD26404037 consistently referenced across vendors
Reduces sourcing ambiguity
Verify with supplier catalogs; cross-vendor consistency check
Procurement Inventory Management Research Supply Chain

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid: Application Scenarios


Constrained Peptide & Peptidomimetic Synthesis

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is optimally deployed as a building block for introducing backbone conformational restriction into synthetic peptides [1]. Its α,α-disubstituted quaternary α-carbon eliminates φ,ψ torsional freedom, promoting 3₁₀-helical or β-turn secondary structures that are not accessible using standard α-monosubstituted amino acids such as 4-bromo-L-phenylalanine [2]. This property is valuable for designing peptidomimetics with enhanced target binding specificity and reduced conformational entropy penalties upon target engagement.

Modular Diversification by Cross-Coupling

The para-bromophenyl substituent provides a direct synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the modular elaboration of biaryl and aryl-alkynyl derivatives without requiring separate pre-functionalization steps [1]. This contrasts with non-halogenated α,α-disubstituted analogs such as α-methyl phenylalanine, which lack orthogonal reactivity [2]. The compound is therefore suited as a core scaffold for focused library synthesis in medicinal chemistry programs, particularly those exploring structure-activity relationships around the aromatic region.

Protease-Resistant Peptide Probe Development

Incorporation of this α,α-disubstituted amino acid into peptide sequences confers enhanced resistance to proteolytic degradation due to steric hindrance at the quaternary α-carbon, which impedes protease active site access [1]. This property is particularly relevant for developing peptide-based chemical probes intended for use in biological media where extended stability is required, or for cell-based assays where rapid degradation of standard linear peptides would confound experimental readouts [2].

High-Purity Starting Material for SAR Reproducibility

For research groups requiring high-purity starting materials to ensure reproducibility in structure-activity relationship studies, the NLT 98% purity grade available from select suppliers [1] offers a quantifiable purity advantage over the standard 95% grade [2]. This higher purity specification reduces the risk of confounding effects from unidentified impurities in downstream biological assays, a consideration particularly relevant for academic core facilities and contract research organizations where batch-to-batch consistency directly impacts data quality.

Application
Selection Property
Validation Focus
Constrained Peptide Design
α,α-Disubstitution backbone restriction
Conformational analysis (3₁₀-helix/β-turn induction)
Cross-Coupling Diversification
Para-bromo reactive handle
Suzuki-Miyaura coupling compatibility
Protease-Resistant Probes
Quaternary α-carbon steric hindrance
Proteolytic stability assay
High-Purity SAR Studies
Elevated purity specification
Impurity-related variability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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